![molecular formula C15H18Cl2N2OS B2969187 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride CAS No. 2247105-45-7](/img/structure/B2969187.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is a synthetic organic compound with a molecular weight of 345.29 g/mol . It is characterized by the presence of a thiazole ring, a tert-butylphenyl group, and a chloroacetamide moiety. This compound is typically available in powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves multiple steps. One common method starts with the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with chloroacetyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and chloroacetamide moiety play crucial roles in this interaction, facilitating the binding to the target proteins .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- **N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it suitable for various applications .
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on various research studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Molecular Formula : C15H17ClN2OS
- CAS Number : 438457-11-5
The presence of the thiazole ring and the tert-butyl group contributes to its unique properties, influencing its biological activity and reactivity.
Antimicrobial Activity
Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial lipid biosynthesis and other cellular processes. A study evaluated various thiazole derivatives, including those similar to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, against both Gram-positive and Gram-negative bacteria. Results showed promising activity against several strains, including resistant ones .
Compound | Activity | Target Organisms |
---|---|---|
d1 | Moderate | E. coli |
d2 | High | S. aureus |
d3 | Low | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies using human breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that modifications to the thiazole structure can enhance anticancer properties .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
d6 | 5 | Breast Cancer |
d7 | 8 | Lung Cancer |
The biological activity of this compound is largely influenced by its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in lipid biosynthesis in bacteria.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer proliferation and bacterial survival pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:
- Study on Antimicrobial Properties : A comprehensive evaluation of thiazole derivatives demonstrated that modifications significantly affect their antibacterial activity. The presence of electron-withdrawing groups was found to enhance efficacy against resistant strains .
- Anticancer Screening : Another study focused on the anticancer activity of modified thiazoles against MCF7 cells showed that certain structural variations could lead to improved cytotoxic effects, indicating a structure-activity relationship (SAR) that could guide future drug design .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS.ClH/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16;/h4-7,9H,8H2,1-3H3,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYVQSVXUQSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-45-7 |
Source
|
Record name | N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.